4-Chloro-3,5-dimethoxypyridazine
Overview
Description
4-Chloro-3,5-dimethoxypyridazine is a heterocyclic compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol . This compound is known for its tautomeric nature, meaning it can exist in multiple forms depending on the pH of the environment . It has been synthesized and characterized for various research purposes, particularly in the field of organic chemistry .
Scientific Research Applications
Amination Reactions
Research indicates that derivatives of 3,6-dimethoxypyridazine, related to 4-Chloro-3,5-dimethoxypyridazine, undergo reactions with hydrazine. This results in the formation of amino-pyridazinones, which could have implications in various chemical syntheses (Coates & Mckillop, 1993).
Potential Anti-Cancer Agents
4-Azido-3,6-dimethoxypyridazine, synthesized from 4-chloro-3,6-dimethoxypyridazine, has been studied as a potential anti-cancer agent. This compound can be converted into other derivatives, expanding the range of potential therapeutic applications (Itai & Kamiya, 1963).
Methoxylation Studies
Studies on the methoxylation of trichloropyridazine, closely related to this compound, have provided insights into the formation of dimethoxypyridazine derivatives. These findings are important for understanding the chemical behavior of such compounds (Nagashima et al., 1987).
Reactions with Phosphoryl Chloride
The reactivity of 3,6-dimethoxypyridazine 1-oxide derivatives with phosphoryl chloride has been explored. These studies are essential for understanding the chemical transformations of pyridazine derivatives (Igeta, 1960).
Biological Activities
The conversion of pyridazinone derivatives into dithio derivatives and their subsequent reactions has been studied. These compounds have shown antimicrobial and antifungal activities, demonstrating the potential of this compound derivatives in medicinal chemistry (Sayed et al., 2003).
Synthesis of Nucleosides
The synthesis of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides, utilizing 4-chloro analogues, has been documented. These compounds have been evaluated for their antitumor properties and interactions with purine-metabolizing enzymes, contributing to the field of nucleoside analog chemistry (Bussolari et al., 1993).
Enzyme Inhibition Studies
Pyrazolylpyridazine amines, synthesized from derivatives like 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, have shown inhibitory effects on yeast α-glucosidase, indicating potential applications in enzyme inhibition and pharmaceutical research (Chaudhry et al., 2017).
Anti-Inflammatory and Anticonvulsant Activities
Synthesis of benzofuran derivatives starting from compounds like 4,6-dimethoxybenzofuran and their subsequent testing for anti-inflammatory, analgesic, and anticonvulsant activities has been reported. This research contributes to the understanding of the medicinal potential of pyridazine derivatives (El-Sawy et al., 2014).
Spectroscopic and Quantum Chemical Studies
The 6-chloro-4-hydroxy-3-phenyl pyridazine compound has been studied using FT-IR, micro-Raman, and UV–vis spectroscopy, along with quantum chemical calculations. This research aids in the understanding of the molecular structure and electronic properties of pyridazine derivatives (Sarıkaya et al., 2017).
Corrosion Inhibition Studies
3-Chloropyridazine derivatives have been evaluated for their efficacy in protecting mild steel surfaces in acidic environments. This research provides insights into the applications of pyridazine derivatives in material science and corrosion protection (Olasunkanmi et al., 2018).
Crystal Structure and DFT Calculations
Triazole pyridazine derivatives have been synthesized, characterized, and analyzed using DFT calculations and Hirshfeld surface analysis. This study offers valuable data on the crystal structure and molecular interactions of pyridazine derivatives (Sallam et al., 2021).
Pharmacological Evaluation
Synthesis and pharmacological evaluation of pyridazine substituted triazine and dihydropyridazinones have been conducted, highlighting their potential as non-steroidal anti-inflammatory drugs. This research expands the scope of pyridazine derivatives in therapeutic applications (Husain et al., 2017).
Degradation Studies
Studies on the degradation of 4-chloro-3,5-dimethylphenol by advanced oxidation processes have been carried out, providing insights into the environmental impact and breakdown mechanisms of related compounds (Li et al., 2020).
Safety and Hazards
The safety information for 4-Chloro-3,5-dimethoxypyridazine indicates that it is a substance that requires careful handling. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms . Pyridazine derivatives have been studied for their wide range of pharmacological activities , suggesting that 4-Chloro-3,5-dimethoxypyridazine may interact with multiple targets.
Mode of Action
It’s known that the methoxylation of 3, 4, 6-trichloropyridazine can result in the formation of this compound . This suggests that the compound might interact with its targets through methoxylation, a process that involves the substitution of a hydrogen atom by a methoxy group.
Result of Action
Pyridazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . These activities suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-Chloro-3,5-dimethoxypyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic substitution reactions involving halogens in heterocyclic compounds . These interactions are crucial for the chemical manipulation of heterocycles, which are important in various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the methoxylation of trichloropyridazine, leading to the formation of different methoxypyridazine derivatives . These changes can alter cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s methoxylation reactions are particularly noteworthy, as they involve nucleophilic substitution reactions that modify the chemical structure of pyridazines . These modifications can lead to significant changes in biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo methoxylation reactions over time, leading to the formation of various methoxypyridazine derivatives . These changes can have long-term effects on cellular function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may have minimal impact. The compound’s interactions with enzymes and other biomolecules can lead to threshold effects, where certain dosages are required to elicit a response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, its methoxylation reactions involve the use of sodium methoxide as a nucleophile . These interactions can affect metabolic flux and metabolite levels, leading to changes in biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation in specific tissues or cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . Its activity and function can be influenced by its localization, as different cellular compartments have distinct biochemical environments.
Preparation Methods
The synthesis of 4-Chloro-3,5-dimethoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine . The process can be summarized as follows:
Chemical Reactions Analysis
4-Chloro-3,5-dimethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are
Properties
IUPAC Name |
4-chloro-3,5-dimethoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(11-2)5(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENLSRFHOWBFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC(=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291764 | |
Record name | 4-chloro-3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-48-5 | |
Record name | 63910-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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